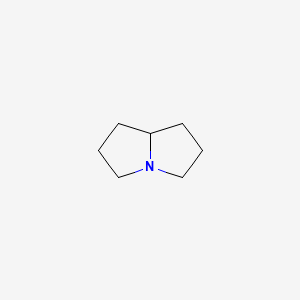

Pyrrolizidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-3-7-4-2-6-8(7)5-1/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRDEXBBJTUCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214524 | |

| Record name | Pyrrolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-20-9 | |

| Record name | Pyrrolizidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolizidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRROLIZIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrolizine, hexahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLIZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U81KWZ2JKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRROLIZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrrolizidine Alkaloid Biosynthesis Pathways in Asteraceae

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthetic pathways of pyrrolizidine alkaloids (PAs) in the Asteraceae family, a group of secondary metabolites with significant toxicological and potential pharmacological interest. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the enzymatic steps, regulatory mechanisms, and experimental methodologies crucial for studying these complex natural products.

Introduction to this compound Alkaloids in Asteraceae

This compound alkaloids (PAs) are a diverse group of heterocyclic nitrogen-containing compounds produced by numerous plant species, with a notable prevalence in the Asteraceae family, particularly within the tribes Senecioneae and Eupatorieae.[1][2][3] These alkaloids are synthesized by plants as a chemical defense mechanism against herbivores.[2] Structurally, PAs consist of a necine base, a bicyclic amino alcohol, esterified with one or more necic acids.[1][4] The presence of a 1,2-unsaturated necine base is a key determinant of their hepatotoxicity.[4]

The Core Biosynthetic Pathway

The biosynthesis of PAs in Asteraceae is a multi-step process that originates from primary metabolism and culminates in the formation of complex esterified alkaloids. The entire pathway is primarily localized in the roots of the plants, from where the synthesized PAs are translocated to other parts of the plant, such as the shoots and flowers.[1][5]

Formation of the Necine Base Precursor: Homospermidine

The biosynthesis of the necine base begins with the formation of homospermidine, the first committed intermediate in the pathway.[1][5] This reaction is catalyzed by the enzyme homospermidine synthase (HSS) .

Enzymatic Reaction:

HSS catalyzes the NAD⁺-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine and 1,3-diaminopropane.[1]

-

Substrates: Putrescine and Spermidine

-

Enzyme: Homospermidine Synthase (HSS)

-

Cofactor: NAD⁺

-

Product: Homospermidine

HSS has a polyphyletic origin within the Asteraceae, having evolved independently on at least two separate occasions in the Senecioneae and Eupatorieae tribes through gene duplication of deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism.[6][7][8]

Cyclization to the this compound Ring

Following its synthesis, homospermidine undergoes a two-step oxidation and cyclization to form the characteristic bicyclic this compound ring of the necine base. This crucial step is catalyzed by a copper-containing amine oxidase, also known as homospermidine oxidase (HSO) . The reaction proceeds through a dialdehyde intermediate which then cyclizes to form 1-formylthis compound.

Modifications of the Necine Base

The initial this compound ring structure undergoes a series of modifications, including hydroxylation and desaturation, to generate the various necine bases found in nature, such as retronecine and otonecine.[4] The specific enzymes responsible for these modifications in Asteraceae are not yet fully characterized.

Biosynthesis of Necic Acids

Necic acids, the acidic moieties that esterify the necine base, are derived from various amino acid precursors, primarily isoleucine.[9] The biosynthetic pathways leading to the diverse array of necic acids are complex and not fully elucidated.

Esterification: The Final Step

The final step in PA biosynthesis is the esterification of the necine base with one or more necic acids.[4] This reaction is catalyzed by specific acyltransferases, which link the carboxyl group of the necic acid to the hydroxyl groups of the necine base. The esterification pattern contributes significantly to the structural diversity and toxicity of the final PA molecules.

Quantitative Data on this compound Alkaloid Biosynthesis

Quantitative data is essential for understanding the efficiency and regulation of the PA biosynthetic pathway. Below are tables summarizing available data on enzyme kinetics and metabolite concentrations in representative Asteraceae species.

| Enzyme | Species | Substrate | K_m_ (µM) | V_max_ (pkat/mg protein) | Optimal pH | Reference |

| Homospermidine Synthase (HSS) | Senecio vulgaris | Putrescine | 21 | - | 7.7 | [10] |

| Decarboxylated SAM | 4 | - | 7.7 | [10] | ||

| S-adenosylmethionine decarboxylase (SAMDC) | Senecio vulgaris | S-adenosylmethionine (SAM) | 15 | - | 7.5 | [10] |

| Species | Plant Part | This compound Alkaloid | Concentration (mg/g dry weight) | Reference |

| Senecio jacobaea | - | Total PAs | 2.2 - 4.3 | [11] |

| Senecio brasiliensis | - | Total PAs | 17.6 | [11] |

| Senecio oxyphyllus | - | Total PAs | 6.2 | [11] |

| Senecio selloi | - | Total PAs | 1.81 | [11] |

| Senecio madagascariensis | - | Total PAs | 0.6 | [11] |

| Senecio riddellii | - | Riddelliine | 0.2% - 18.0% | [12] |

| Senecio vulgaris | - | Total PAs | 0.63% - 2.02% | [12] |

Table 2: Concentration of this compound Alkaloids in various Senecio species.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PA biosynthesis in Asteraceae.

Extraction and Quantification of this compound Alkaloids by HPLC-MS/MS

This protocol describes a general method for the extraction and quantification of PAs from plant material.

Materials:

-

Dried and ground plant material

-

0.05 M H₂SO₄

-

Ammonia solution

-

Methanol

-

Solid-Phase Extraction (SPE) C18 cartridges

-

HPLC-MS/MS system

Procedure:

-

Extraction: Weigh 2.0 g of powdered plant material and extract twice with 20 mL of 0.05 M H₂SO₄ by sonication for 15 minutes. Centrifuge at 3800 x g for 10 minutes and combine the supernatants.[13]

-

SPE Cleanup: Neutralize the extract with ammonia solution. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. Load 10 mL of the neutralized extract onto the cartridge. Wash the cartridge twice with 5 mL of water. Elute the PAs with two aliquots of 5 mL of methanol.[13]

-

Sample Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of the initial HPLC mobile phase. Filter the sample through a 0.2 µm filter before injection.[13]

-

HPLC-MS/MS Analysis: Separate the PAs on a C18 reversed-phase column using a gradient of acetonitrile and water, both containing formic acid.[14][15] Detect and quantify the PAs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[14][15]

Homospermidine Synthase (HSS) Activity Assay

This protocol outlines a method for determining the activity of HSS in plant extracts.

Materials:

-

Plant root extract

-

Tris-HCl buffer (100 mM, pH 9.0)

-

Putrescine

-

[¹⁴C]-Spermidine (or non-radioactive spermidine for HPLC-based detection)

-

NAD⁺

-

Scintillation cocktail (for radioactive assay) or HPLC system (for non-radioactive assay)

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, a known concentration of putrescine, spermidine (including a tracer amount of [¹⁴C]-spermidine), and NAD⁺.

-

Enzyme Reaction: Initiate the reaction by adding the plant root extract containing HSS. Incubate the mixture at 30°C for a defined period.

-

Termination and Product Separation: Stop the reaction by adding a strong base or by heat inactivation. Separate the product, homospermidine, from the substrates using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: If using a radioactive substrate, quantify the amount of [¹⁴C]-homospermidine formed using a scintillation counter. If using a non-radioactive assay, quantify the homospermidine peak in the HPLC chromatogram.

Heterologous Expression and Purification of Homospermidine Synthase

This protocol describes the expression of HSS in a heterologous system for detailed characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the HSS gene insert

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer

-

Ni-NTA affinity chromatography column

Procedure:

-

Transformation and Expression: Transform the E. coli expression strain with the HSS expression vector. Grow the transformed cells in LB medium to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column with a low concentration of imidazole to remove non-specifically bound proteins. Elute the His-tagged HSS protein with a high concentration of imidazole.

-

Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core PA biosynthesis pathway, a proposed signaling pathway, and an experimental workflow.

Caption: Core biosynthetic pathway of this compound alkaloids in Asteraceae.

Caption: Proposed jasmonate signaling pathway regulating PA biosynthesis.

Caption: Workflow for the extraction and analysis of this compound alkaloids.

Conclusion

The biosynthesis of this compound alkaloids in Asteraceae is a complex and highly regulated process. This guide has provided a detailed overview of the core biosynthetic pathway, from the initial commitment of primary metabolites to the formation of diverse and complex alkaloids. The quantitative data and experimental protocols presented herein offer valuable resources for researchers and scientists working to further elucidate this pathway and explore the potential applications and risks associated with these fascinating natural products. Future research will likely focus on the characterization of the less understood enzymes in the pathway, the intricate regulatory networks that control PA biosynthesis, and the development of metabolic engineering strategies to modify PA production in plants.

References

- 1. Homospermidine synthase, the first pathway-specific enzyme of this compound alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphyletic Origin of this compound Alkaloids within the Asteraceae. Evidence from Differential Tissue Expression of Homospermidine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of this compound Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-Specific Expression of Homospermidine Synthase, the Entry Enzyme of the this compound Alkaloid Pathway in Senecio vernalis, in Comparison with Its Ancestor, Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyphyletic origin of this compound alkaloids within the Asteraceae. Evidence from differential tissue expression of homospermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Distinct Cell-Specific Expression of Homospermidine Synthase Involved in this compound Alkaloid Biosynthesis in Three Species of the Boraginales - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of the necic acids of the this compound alkaloids. Further investigations of the formation of senecic and isatinecic acids in Senecio species - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Biosynthesis of spermidine, a direct precursor of this compound alkaloids in root cultures of Senecio vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. bfr.bund.de [bfr.bund.de]

- 14. Determination of this compound alkaloids in senecio species by liquid chromatography/thermospray-mass spectrometry and liquid chromatography/nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative analysis by HPLC-MS2 of the this compound alkaloid adonifoline in Senecio scandens : WestminsterResearch [westminsterresearch.westminster.ac.uk]

An In-depth Technical Guide to the Identification of Novel Pyrrolizidine Alkaloids in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for identifying novel pyrrolizidine alkaloids (PAs) in medicinal plants. PAs are a large group of secondary metabolites with significant toxicological concerns, including hepatotoxicity, genotoxicity, and carcinogenicity.[1][2][3] Their presence in herbal remedies and other plant-derived products necessitates robust and sensitive methods for their detection and characterization to ensure consumer safety.[1][4] This document outlines the current analytical techniques, experimental workflows, and biosynthetic pathways relevant to the discovery of new PA structures.

Quantitative Analysis of this compound Alkaloids in Medicinal Plants

The concentration of PAs in medicinal plants can vary significantly depending on the plant species, part of the plant used, and the extraction method.[5] The following tables summarize quantitative data from various studies, highlighting the levels of known PAs in different herbal materials. This data serves as a reference for the expected concentration ranges and showcases the diversity of PA distribution.

Table 1: Quantitative Data of this compound Alkaloids in Various Medicinal Plants

| Plant Species | Plant Part | This compound Alkaloid | Concentration (% of total alkaloids or µg/kg) | Reference |

| Echium amoenum | Not specified | Supinine | 6.61% | [6] |

| Europine | 12.83% | [6] | ||

| Malva sylvestris | Not specified | Heliotrine | 31.68% | [6] |

| Europine | 3.54% | [6] | ||

| Helicteres isora | Not specified | Supinine | 11.81% | [6] |

| Heliotrine | 41.51% | [6] | ||

| Melissa officinalis | Not specified | Supinine | 22.16% | [6] |

| Heliotrine | 19.31% | [6] | ||

| Triticum sp. | Not specified | Supinine | 10.17% | [6] |

| Heliotrine | 55.48% | [6] | ||

| Rosmarinus officinalis | Not specified | Supinine | 5.33% | [6] |

| Heliotrine | 35.44% | [6] | ||

| Urtica dioica | Not specified | Supinine | 14.87% | [6] |

| Heliotrine | 30.17% | [6] | ||

| Europine | 5.37% | [6] | ||

| Liqueurs | - | Total PAs | up to 9.5 µg/kg | [7] |

| Elixirs | - | Total PAs | up to 3121 µg/kg | [7] |

| Plant Juices | - | Total PAs | average of 4.4 µg/kg | [7] |

Experimental Protocols for the Identification of Novel this compound Alkaloids

The identification of novel PAs requires a multi-step process involving extraction, purification, separation, and structural elucidation. The following sections detail the common methodologies employed at each stage.

The choice of extraction method and solvent is critical for the efficient recovery of PAs and their N-oxides.[1][4] Acidified aqueous or alcoholic solutions are commonly used to extract the basic PA free bases and their more polar N-oxide forms.

2.1.1. Maceration

-

Protocol:

-

Homogenize 1-2 g of dried and ground plant material in a centrifuge tube.

-

Add 20 mL of an extraction solvent such as 0.05 M sulfuric acid or a 2% formic acid solution in water.[8][9]

-

Sonicate the mixture for 15-30 minutes.[8]

-

Centrifuge at approximately 3800 x g for 10 minutes.[8]

-

Collect the supernatant for further purification.

-

2.1.2. Pressurized Liquid Extraction (PLE)

PLE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.[10]

-

Protocol:

-

Mix the plant material with a dispersing agent like diatomaceous earth.

-

Pack the mixture into the extraction cell.

-

Extract with an aqueous solution containing a modifier (e.g., 1-5% acid or ammonia) at a temperature between 50-125 °C.[10]

-

The system automatically delivers the extract into collection vials.

-

2.1.3. Soxhlet Extraction

-

Protocol:

SPE is widely used to clean up and concentrate PAs from complex extracts prior to analysis.[8] Strong cation-exchange (SCX) cartridges are particularly effective for retaining both PAs and their N-oxides.[8]

-

Protocol for SCX-SPE:

-

Conditioning: Condition the SCX cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water.[8]

-

Loading: Load the acidic extract from the previous step onto the cartridge at a flow rate of 1-2 mL/min.[8]

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar, non-basic interfering compounds, followed by 5 mL of methanol to remove non-polar interferences.[8]

-

Elution: Elute the retained PAs and PANOs with 5-10 mL of a basic methanolic solution, such as 2.5% ammonia in methanol.[8]

-

Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[8]

-

LC-MS/MS is the most powerful and widely used technique for the separation and sensitive detection of PAs.[4] Ultra-high-performance liquid chromatography (UHPLC) coupled with a tandem mass spectrometer allows for the separation of isomers and the detection of trace amounts of PAs.[12][13]

-

LC Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile is common.[14]

-

Gradient Example: Start with a high percentage of A, gradually increasing the percentage of B to elute the PAs.[14]

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection Modes:

-

Multiple Reaction Monitoring (MRM): For targeted quantification of known PAs.

-

Precursor Ion Scan: To screen for all potential PAs that produce a characteristic fragment ion (e.g., m/z 120 or 138).[14]

-

Enhanced Product Ion (EPI) Scan: To obtain full fragmentation spectra for structural elucidation of unknown PAs.[14]

-

-

For novel PAs, structural elucidation is performed using a combination of high-resolution mass spectrometry (HRMS) to determine the elemental composition and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR) to determine the complete chemical structure.[11]

Visualizations

The following diagram illustrates the typical workflow for the identification of novel PAs in medicinal plants.

Caption: Workflow for Novel this compound Alkaloid Identification.

The biosynthesis of PAs in plants originates from polyamines. A key enzyme in this pathway is homospermidine synthase (HSS), which catalyzes the formation of homospermidine.[15][16] This is the first committed step in the biosynthesis of the necine base of PAs.[2][17]

Caption: Simplified Biosynthesis Pathway of this compound Alkaloids.

References

- 1. Extracting and Analyzing this compound Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Knowledge and Perspectives of this compound Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. worldscientific.com [worldscientific.com]

- 6. Qualitative and Quantitative Study of this compound Alkaloids in Medicinal Plants Sold in Herb Shops - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]

- 7. Quantitative and qualitative analysis of this compound alkaloids in liqueurs, elixirs and herbal juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Quantitative Analysis of this compound Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Extraction of this compound Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. This compound alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Ecological role of pyrrolizidine alkaloids in plant-insect interactions

An In-depth Technical Guide on the Ecological Role of Pyrrolizidine Alkaloids in Plant-Insect Interactions

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted ecological roles of this compound alkaloids (PAs) in the intricate relationships between plants and insects. PAs are a diverse group of heterocyclic secondary metabolites synthesized by thousands of plant species as a chemical defense mechanism against herbivores.[1][2] This document details their biosynthesis, the mechanisms of plant defense, insect counter-adaptations such as sequestration and detoxification, and the underlying signaling pathways. Furthermore, it presents quantitative data on PA concentrations, detailed experimental protocols for their analysis, and visual representations of key biological and experimental processes.

This compound Alkaloids: A Chemical Defense System

This compound alkaloids are esters composed of a necine base, which features a bicyclic structure with a nitrogen atom, and one or more necic acids.[3][4] They are typically produced by plants in the Boraginaceae, Asteraceae, and Fabaceae families.[2][5] In plants, PAs are primarily stored as non-toxic N-oxides, which are water-soluble and can be transported throughout the plant.[6][7] However, when ingested by a generalist herbivore, the gut's reducing environment converts these N-oxides into tertiary free bases.[7] These free bases are pro-toxic and become activated in the liver by cytochrome P450 monooxygenases, transforming into highly reactive pyrrolic esters that are cytotoxic, hepatotoxic, and genotoxic.[8][9] This toxicity serves as a potent deterrent to most herbivores.[1][10]

Biosynthesis of this compound Alkaloids in Plants

The biosynthesis of PAs is a complex process that originates in the roots of the plant, from which the alkaloids are then transported to other tissues, particularly the shoots and inflorescences.[6]

The pathway for the necine base begins with the amino acids ornithine and arginine.[2] A key and rate-limiting enzyme in this pathway is homospermidine synthase (HSS) . This enzyme catalyzes the conversion of putrescine, derived from ornithine, into homospermidine, the first committed intermediate of PA biosynthesis.[1][11] Interestingly, studies of the molecular evolution of HSS suggest that it has evolved independently on multiple occasions in different plant lineages through the duplication of the gene for deoxyhypusine synthase, an enzyme involved in primary metabolism.[5][11] Following the formation of homospermidine, a series of oxidation and cyclization reactions lead to the creation of the characteristic necine base. The necic acid moieties are derived from various amino acid pathways, such as those for isoleucine, leucine, and valine.[3]

Herbivore-Induced Defense and Signaling

Plants do not always maintain high constitutive levels of PAs, as their production can be metabolically costly. Instead, many plants upregulate PA synthesis in response to herbivore attacks. This induced defense is mediated by a sophisticated signaling cascade, primarily involving the phytohormone jasmonic acid (JA).[12][13]

The process is initiated when the plant recognizes mechanical damage and chemical elicitors present in the herbivore's oral secretions.[12] This recognition triggers a rapid downstream signaling cascade that leads to the biosynthesis of jasmonic acid. JA then acts as a master regulator, activating the transcription of genes encoding key enzymes in the PA biosynthetic pathway, including HSS.[14] This results in an increased production and accumulation of PAs at the site of attack and systemically throughout the plant, enhancing its defensive capabilities against further herbivory.

Insect Counter-Adaptation: Sequestration and Utilization

While PAs are toxic to generalist insects, many specialist herbivores have evolved mechanisms to overcome this plant defense. These adapted insects, particularly within the Lepidoptera (e.g., arctiine moths), Coleoptera, and Orthoptera, can sequester PAs from their host plants and use them for their own benefit.[6][15]

The primary adaptation involves preventing the pro-toxic free bases from being converted into toxic pyrroles. Specialist insects possess specific enzymes, such as senecionine N-oxygenase (SNO), that efficiently convert the ingested tertiary PAs back into the non-toxic N-oxide form.[7] This rapid re-oxidation allows the insects to accumulate high concentrations of PAs without suffering from their toxic effects.

These sequestered alkaloids serve several ecological functions for the insects:

-

Defense Against Predators: The stored PAs make the insects unpalatable to predators like spiders and birds.[15] The bright, aposematic coloration of many PA-sequestering insects often serves as a warning signal of their chemical defense.

-

Pheromone Precursors: In some moth species, such as Creatonotos gangis, males convert the sequestered PAs into the pheromone hydroxydanaidal, which is used in courtship displays.[15]

-

Nuptial Gifts: During mating, males can transfer a significant amount of their stored PAs to the female via the spermatophore.[16] The female then provisions the eggs with these alkaloids, providing them with chemical protection against predators from the very start of their life cycle.[16]

Quantitative Data on this compound Alkaloids

The concentration of PAs can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[3] The ability of specialist insects to accumulate PAs also differs widely.

| Plant Species | Plant Part | This compound Alkaloid(s) | Concentration (µg/g dry weight) | Reference |

| Senecio jacobaea (Tansy Ragwort) | Leaves | Jacobine, Erucifoline, Senecionine | 1,000 - 3,000 | [17] |

| Senecio vulgaris (Common Groundsel) | Whole Plant | Senecionine, Seneciphylline | 100 - 500 | [5] |

| Crotalaria pallida | Unripe Seeds | Usaramine, Crotaline | ~2,500 - 4,500 | [18] |

| Various North American Plants | Various | Senecionine, Lasiocarpine, etc. | 1.0 - 307.8 | [19] |

| Insect Species | Life Stage | Host Plant | Sequestered PA Concentration | Reference |

| Tyria jacobaeae (Cinnabar Moth) | Larva | Senecio jacobaea | Up to 1,000 µg/g fresh weight | [20] |

| Utetheisa ornatrix (Ornate Moth) | Adult | Crotalaria spp. | PAs can constitute up to 0.5% of adult dry weight | [16] |

| Estigmene acrea (Salt Marsh Moth) | Adult | Polyphagous | Varies based on larval diet | [16] |

Experimental Protocols

The study of PAs in plant-insect interactions involves robust methodologies for extraction, quantification, and biological assays.

Extraction and Analysis of this compound Alkaloids

A common and reliable method for the quantification of PAs from plant or insect matrices is Solid-Phase Extraction (SPE) followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[21][22]

1. Sample Preparation:

-

Plant or insect material is freeze-dried and ground into a fine powder.

-

A known mass (e.g., 2.0 g) is weighed into a centrifuge tube.[23]

2. Extraction:

-

An acidic extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol) is added to the sample.[21][23]

-

The sample is sonicated to ensure complete wetting and extraction, then centrifuged.[23]

-

The supernatant containing the PAs is collected. The extraction is often repeated on the pellet to maximize yield.

3. Solid-Phase Extraction (SPE) Cleanup:

-

The acidic extract is neutralized.

-

A strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridge is conditioned with methanol and then water.[21]

-

The neutralized extract is loaded onto the cartridge. PAs are retained while neutral compounds are washed away with water and methanol.

-

The PAs are then eluted from the cartridge using an ammoniated methanol solution (e.g., 5% ammonia in methanol).[21]

4. Analysis by UHPLC-MS/MS:

-

The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase (e.g., 5% methanol in water).[21]

-

The sample is injected into the UHPLC-MS/MS system. Separation is typically achieved on a C18 column.[22]

-

Quantification is performed by comparing the response of the target PAs in the sample to a calibration curve generated using certified reference standards.[21]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - ProQuest [proquest.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound alkaloids - chemistry, biosynthesis, pathway, toxicity, safety and perspectives of medicinal usage | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. web.uvic.ca [web.uvic.ca]

- 8. annualreviews.org [annualreviews.org]

- 9. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 10. Defensive properties of this compound alkaloids against microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Plant Early Signaling in Response to Herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. This compound alkaloid sequestration - Wikipedia [en.wikipedia.org]

- 16. thepharmajournal.com [thepharmajournal.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. This compound Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Quantitative Analysis of this compound Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]

- 23. bfr.bund.de [bfr.bund.de]

The Core Mechanism of Pyrrolizidine Alkaloid-Induced Hepatotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying pyrrolizidine alkaloid (PA)-induced hepatotoxicity. PAs are a large group of natural toxins found in thousands of plant species worldwide, and their presence as contaminants in herbal remedies, teas, and food poses a significant health risk.[1][2][3][4] This document details the metabolic activation, cellular damage pathways, and key molecular events that lead to liver injury, with a focus on quantitative data and experimental methodologies for researchers in toxicology and drug development.

Metabolic Activation: The Initiation of Toxicity

The hepatotoxicity of most PAs is not intrinsic but is a result of their metabolic activation in the liver.[3][5][6][7] PAs themselves are pro-toxins that require conversion into reactive metabolites to exert their toxic effects.[3] This bioactivation is a critical initiating step in the cascade of events leading to liver damage.

The Role of Cytochrome P450 Enzymes

The primary pathway for PA bioactivation is oxidation by cytochrome P450 (CYP) enzymes, predominantly occurring in hepatocytes.[6][7][8][9] Specifically, CYP3A4 and CYP3A5 have been identified as major isoforms responsible for metabolizing PAs into highly reactive pyrrolic esters, also known as dehydrothis compound alkaloids (DHPAs).[1][7][10] The expression levels and activity of these enzymes can vary significantly among individuals, contributing to variable susceptibility to PA toxicity.[5]

The structural characteristics of PAs are a key determinant of their toxicity. PAs with a 1,2-unsaturated necine base are considered highly toxic, while those with a saturated necine base are less toxic.[5] The type of ester linkage also influences toxicity, with macrocyclic diesters and open-ring diesters generally being more potent than monoesters.[1]

Formation of Reactive Metabolites

The CYP-mediated oxidation of toxic PAs generates electrophilic DHPAs.[2][7] These reactive intermediates are unstable and can rapidly hydrolyze to form (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[2][3] Both DHPAs and DHP are highly reactive and can covalently bind to cellular macromolecules, including proteins and DNA, initiating cellular damage.[2][3]

Covalent Adduct Formation: The Molecular Signature of Damage

The formation of covalent adducts between the reactive pyrrolic metabolites of PAs and cellular macromolecules is a central mechanism of toxicity.[2][3] These adducts serve as persistent molecular lesions that can disrupt cellular function and are considered reliable biomarkers of PA exposure and toxicity.[1][2]

Pyrrole-Protein Adducts

DHPAs and DHP readily react with nucleophilic groups in proteins, forming stable pyrrole-protein adducts.[2][3] The formation of these adducts has been directly correlated with the degree of hepatotoxicity.[11][12] These adducts can be detected in both liver tissue and serum, making them valuable diagnostic markers for PA-induced liver injury.[2][9] The binding of pyrrolic metabolites to critical cellular proteins can impair their function, leading to enzyme inhibition, disruption of cellular structures, and triggering of stress responses.

Pyrrole-DNA Adducts

In addition to proteins, the reactive metabolites of PAs can also form adducts with DNA, leading to genotoxicity and carcinogenicity.[2][13] The formation of DHP-derived DNA adducts is considered a key mechanism for the induction of tumors by carcinogenic PAs.[13] These DNA lesions can lead to mutations and chromosomal aberrations if not repaired, contributing to the long-term risk of cancer associated with chronic PA exposure.

Cellular Mechanisms of Hepatotoxicity

The formation of macromolecular adducts triggers a cascade of downstream events that culminate in hepatocyte death and liver injury. The primary mechanisms involved are oxidative stress, mitochondrial dysfunction, and the activation of programmed cell death pathways.

Oxidative Stress and Glutathione Depletion

PA metabolism and the subsequent cellular damage are associated with the generation of reactive oxygen species (ROS), leading to oxidative stress.[8][14] This is exacerbated by the depletion of cellular antioxidants, particularly glutathione (GSH).[8][15] GSH plays a crucial role in detoxifying the reactive pyrrolic metabolites through conjugation.[16] Depletion of GSH not only impairs this detoxification pathway but also leaves the cell more vulnerable to ROS-induced damage to lipids, proteins, and DNA. The Nrf2 antioxidant response pathway is a key protective mechanism against PA-induced oxidative stress.[17][18][19]

Mitochondrial Dysfunction

Mitochondria are a primary target of PA-induced toxicity.[14][20] The formation of pyrrole-protein adducts with mitochondrial proteins, such as ATP synthase subunit beta (ATP5B), can directly impair mitochondrial function.[14][20] This leads to a reduction in ATP synthesis, depolarization of the mitochondrial membrane potential, and increased mitochondrial ROS production.[14][20][21] Mitochondrial damage is a critical event that can trigger the intrinsic pathway of apoptosis.

Apoptosis and Necrosis

PA-induced hepatocyte death occurs through both apoptosis (programmed cell death) and necrosis.[5]

-

Intrinsic (Mitochondrial) Apoptosis: Damage to the mitochondria leads to the release of cytochrome c into the cytoplasm.[5][14] Cytochrome c then forms a complex with Apaf-1 and caspase-9, known as the apoptosome, which activates the executioner caspases-3 and -7, leading to apoptosis.[5]

-

Extrinsic (Death Receptor) Apoptosis: PAs can also activate the extrinsic apoptotic pathway by increasing the expression of death receptors like Fas and their ligands (FasL), or through the TNF-α/TNFR pathway.[5] This leads to the recruitment of FADD and the activation of caspase-8, which in turn can activate the executioner caspases.[5]

-

Necrosis: At higher concentrations or in cases of severe cellular damage and ATP depletion, cells may undergo necrosis, a form of unregulated cell death that triggers a more pronounced inflammatory response.[22]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Correlation Investigation between Pyrrole-DNA and Pyrrole-Protein Adducts in Male ICR Mice Exposed to Retrorsine, a Hepatotoxic this compound Alkaloid [mdpi.com]

- 3. Pyrrole-protein adducts – A biomarker of this compound alkaloid-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The key role of gut–liver axis in this compound alkaloid-induced hepatotoxicity and enterotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the this compound alkaloid retrorsine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts | MDPI [mdpi.com]

- 12. This compound Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole-Protein Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Hepatotoxicity of this compound Alkaloid Compound Intermedine: Comparison with Other this compound Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. This compound Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nrf2-mediated liver protection by 18β-glycyrrhetinic acid against this compound alkaloid-induced toxicity through PI3K/Akt/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NRF2 Protection against Liver Injury Produced by Various Hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NRF2 in Liver Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Toxic Prediction of this compound Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aavac.com.au [aavac.com.au]

Structural Diversity of Pyrrolizidine Alkaloids in Boraginaceae Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a large and structurally diverse group of secondary metabolites that are characteristic of the Boraginaceae family. These compounds are of significant interest to the scientific and pharmaceutical communities due to their potent toxicity, primarily hepatotoxicity, which arises from the metabolic activation of 1,2-unsaturated PAs into reactive pyrrolic esters. This technical guide provides a comprehensive overview of the structural diversity of PAs found in Boraginaceae species, their quantitative distribution across different genera, detailed experimental protocols for their extraction and analysis, and an examination of their mechanism of toxicity.

Introduction

The Boraginaceae family, comprising a wide array of herbs and shrubs, is notable for its consistent production of this compound alkaloids (PAs) across almost all its genera.[1][2] These alkaloids serve as a chemical defense mechanism for the plants against herbivores.[2] However, their presence in the food chain, through contamination of honey, milk, cereals, and herbal medicines, poses a significant health risk to both humans and livestock.[3]

The toxicity of PAs is intrinsically linked to their chemical structure, specifically the presence of a 1,2-unsaturated necine base.[2] Upon ingestion, these PAs are metabolized in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters, which can alkylate DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[3][4] This guide delves into the vast structural array of these compounds within the Boraginaceae, providing quantitative insights and detailed methodologies for their study, aimed at researchers, scientists, and professionals in drug development.

Structural Diversity of this compound Alkaloids in Boraginaceae

The structural diversity of PAs arises from the combination of different necine bases with a variety of necic acids.[2] In the Boraginaceae family, PAs are predominantly found as monoesters or open-chain diesters.[1]

2.1. Necine Bases

The core of a PA is the necine base, a bicyclic amino alcohol. The two most common necine bases found in Boraginaceae are retronecine and its C7 enantiomer, heliotridine .[3] The presence of a double bond at the C1-C2 position in these bases is a prerequisite for the significant toxicity of the alkaloid.[2] PAs with saturated necine bases, such as the platynecine-type, are considered less toxic.[5] PAs in plants often exist as N-oxides, which can be reduced back to the toxic tertiary amine form in the gut.[1][6]

2.2. Necic Acids

The necine bases are esterified with one or two necic acids, which are branched-chain mono- or dicarboxylic acids. The variety of these necic acids contributes significantly to the structural diversity of PAs. Common necic acids found in Boraginaceae include angelic acid, tiglic acid, viridifloric acid, trachelanthic acid, and echimidinic acid.[2]

2.3. Common this compound Alkaloids in Boraginaceae

The combination of different necine bases and necic acids results in a wide array of PAs. Some of the most well-documented PAs in the Boraginaceae family include:

-

Lycopsamine-type: These are open-chain diesters and are commonly found in this family. Examples include lycopsamine, intermedine, and their acetylated derivatives.[7]

-

Echimidine: A highly toxic PA found in species of Echium.[7]

-

Symphytine: A characteristic alkaloid of the Symphytum (comfrey) genus.[7]

-

Heliotrine and Lasiocarpine: Found in various Heliotropium species.

-

Echinatine and Heliosupine: Present in Cynoglossum species.[8]

Quantitative Distribution of this compound Alkaloids in Boraginaceae

The concentration and composition of PAs can vary significantly between different genera, species, and even different parts of the same plant. The following tables summarize the quantitative data on total PA content in several key Boraginaceae species.

Table 1: Total this compound Alkaloid Content in Select Boraginaceae Species

| Species | Plant Part | Total PA Content (mg/kg dry mass) | Major PAs Detected | Reference(s) |

| Cynoglossum officinale | Above-ground parts | 32,428 | Heliotridine-type PAs | [1] |

| Heliotropium europaeum | Seeds | 15,736 | Heliotrine, Lasiocarpine | [1] |

| Echium vulgare | Inflorescences | 1,330 | Echimidine, Echimidine N-oxide | [1] |

| Symphytum spp. | Above-ground parts | 357 | Retronecine-type PAs | [1] |

Table 2: this compound Alkaloid Content in Different Parts of Symphytum officinale (Comfrey)

| Plant Part | Total PA Content (µg/g) | Reference(s) |

| Root | 1380 - 8320 | [9] |

| Leaf | 15 - 55 | [9] |

Table 3: this compound Alkaloid Content in Heliotropium Species (% of dry weight)

| Species | Plant Part | Total PA Content (% dry weight) | Reference(s) |

| Heliotropium europaeum | Flowers | ~5% | [6] |

| Heliotropium rotundifolium | Flowers | ~2.5% | [6] |

| Heliotropium suaveolens | Flowers | ~3% | [6] |

Table 4: this compound Alkaloid Content in Cynoglossum officinale (Houndstongue)

| Plant Part & Stage | Total PA Content (% dry weight) | Reference(s) |

| Immature Leaves | 1.5 - 2.0 | [8] |

| Mature Leaves | ~1.0 | [8] |

Note: The data presented is compiled from various studies, and methodologies may differ. Direct comparisons should be made with caution.

Experimental Protocols

Accurate quantification and identification of PAs are crucial for risk assessment and research. The following are detailed methodologies for key experiments in PA analysis.

4.1. Extraction of this compound Alkaloids from Plant Material

A standardized and efficient extraction method is essential for reliable PA quantification. A widely used protocol involves the following steps:

-

Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Extraction:

-

Solid-Phase Extraction (SPE) for Clean-up:

-

Concentration: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

-

Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of 5% methanol in water) for analysis.[12]

4.2. Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the preferred method for PA analysis due to its high sensitivity and specificity, allowing for the simultaneous detection of free base PAs and their N-oxides.

-

Chromatographic Separation:

-

Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent.[12]

-

Mobile Phase A: Water with 0.1% formic acid.[12]

-

Mobile Phase B: Methanol with 0.1% formic acid.[12]

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 80% B) to elute the PAs, followed by a re-equilibration step.[12]

-

Flow Rate: 0.3 mL/min.[12]

-

Injection Volume: 3 µL.[12]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known PAs. Precursor ion scanning for the characteristic fragment ions of the necine base (e.g., m/z 120) can be used for screening unknown PAs.[13]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target PA. These are determined by infusing individual standards.

-

4.3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for PA analysis, though it typically requires derivatization.

-

Sample Preparation for GC-MS:

-

Chromatographic Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the different PAs.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electron Ionization (EI).

-

Analysis Mode: Full scan mode for identification by comparing mass spectra with libraries, and selected ion monitoring (SIM) mode for targeted quantification.[14]

-

Mandatory Visualizations

To better understand the processes involved in PA analysis and their mechanism of toxicity, the following diagrams have been generated using the DOT language.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Diversity of this compound Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties | MDPI [mdpi.com]

- 4. This compound Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative Risk Assessment of Three Native Heliotropium Species in Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | this compound alkaloids and health risk of three Boraginaceae used in TCM [frontiersin.org]

- 11. This compound Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scielo.br [scielo.br]

- 14. This compound alkaloids in honey: risk analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Properties of Non-Toxic Pyrrolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring compounds, many of which are known for their hepatotoxicity. However, a subset of these alkaloids, characterized by a saturated necine base, are considered non-toxic and possess a range of intriguing pharmacological properties. This technical guide provides an in-depth exploration of the core pharmacological activities of these non-toxic PAs, with a focus on platyphylline and loline alkaloids. It summarizes available quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling pathways to support further research and drug development efforts in this promising area.

Introduction

This compound alkaloids are secondary metabolites found in numerous plant species.[1] Their biological activity is largely determined by the structure of their necine base. PAs containing a 1,2-unsaturated necine base are metabolized in the liver to reactive pyrrolic esters, which are responsible for their characteristic hepatotoxicity.[2] In contrast, PAs with a saturated necine base, such as platynecine-type and loline-type alkaloids, lack this structural feature and are generally considered non-toxic to mammals.[3][4] This guide focuses on the pharmacological potential of these non-toxic PAs, which exhibit a variety of effects, including smooth muscle relaxation, anticonvulsant, anti-inflammatory, and insecticidal activities.

Key Non-Toxic this compound Alkaloids and Their Pharmacological Activities

Platyphylline

Platyphylline is a prominent non-toxic PA with a platynecine base. It has been investigated for its effects on the nervous and muscular systems.

Platyphylline acts as a non-selective muscarinic receptor antagonist, leading to the relaxation of smooth muscles. This antispasmodic effect is potentially beneficial for treating conditions characterized by smooth muscle spasms.

Studies suggest that platyphylline may possess anticonvulsant properties. The proposed mechanisms of action for anticonvulsant drugs often involve the enhancement of GABAergic inhibition or the blockade of excitatory ion channels.[5] While the precise mechanism for platyphylline is not fully elucidated, it is hypothesized to involve modulation of GABAergic neurotransmission.

Loline Alkaloids

Loline alkaloids are saturated this compound alkaloids with an unusual ether bridge. They are produced by fungal endophytes living in symbiotic relationships with grasses.[3] Lolines are known for their potent insecticidal and insect-deterrent properties, with little to no toxicity in mammals, making them promising candidates for the development of bio-insecticides.[3][4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activities of non-toxic and related this compound alkaloids. A significant challenge in this field is the limited availability of specific quantitative data, such as IC50 and Ki values, for non-toxic PAs.

Table 1: Anti-inflammatory Activity of this compound Alkaloids

| Alkaloid | Assay | Cell Line | IC50 (µM) | Reference |

| Nervosine I-VI | Lipopolysaccharide-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 2.16 - 38.25 | [6] |

| Europine | Lipopolysaccharide-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 7.9 | [6] |

| Heliotrine | Lipopolysaccharide-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 52.4 | [6] |

| Heliotrine N-oxide | Lipopolysaccharide-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 85.1 | [6] |

| 7-Angeloylsincamidine N-oxide | Lipopolysaccharide-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 105.1 | [6] |

Note: The toxicity profiles of all the listed nervosines are not definitively established as non-toxic.

Table 2: Antiproliferative Activity of this compound Alkaloids

| Alkaloid | Cell Line | IC50 (µM) | Reference |

| Lycopsamine | A549 Lung Cancer | Dose-dependent | [6] |

| Indicine N-oxide | Various Cancer Cell Lines | 46 - 100 | [6] |

Note: Lycopsamine and Indicine N-oxide are generally considered toxic PAs, but their data is included for comparative purposes.

Experimental Protocols

Isolated Tissue Bath for Smooth Muscle Relaxation

This protocol is a standard method for assessing the effects of compounds on smooth muscle contractility.[7][8][9]

Objective: To determine the relaxant effect of a non-toxic this compound alkaloid, such as platyphylline, on isolated smooth muscle tissue.

Materials:

-

Isolated tissue (e.g., guinea pig ileum, rat aorta)

-

Isolated organ/tissue bath system with a force transducer

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution

-

Carbogen gas (95% O₂, 5% CO₂)

-

Contractile agonist (e.g., acetylcholine, histamine, KCl)

-

Test compound (e.g., platyphylline) dissolved in an appropriate vehicle

Procedure:

-

Tissue Preparation: Euthanize the animal according to institutional guidelines. Dissect the desired smooth muscle tissue and place it in cold, oxygenated PSS.

-

Mounting: Mount the tissue in the organ bath chamber filled with PSS maintained at 37°C and continuously bubbled with carbogen.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for at least 30-60 minutes, with periodic washing with fresh PSS.

-

Contraction: Induce a stable contraction with a suitable agonist.

-

Compound Administration: Once a stable contractile plateau is reached, add the test compound cumulatively in increasing concentrations.

-

Data Recording: Record the relaxation response as a change in tension.

-

Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and calculate the EC50 or IC50 value.

In Vivo Anticonvulsant Activity Assessment

This protocol describes a common method for screening compounds for anticonvulsant activity in animal models.[10][11]

Objective: To evaluate the anticonvulsant potential of a non-toxic this compound alkaloid, such as platyphylline.

Models:

-

Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

-

Pentylenetetrazol (PTZ)-induced Seizure Test: A model for myoclonic and absence seizures.

Materials:

-

Mice or rats

-

Electroconvulsive shock apparatus (for MES test)

-

Pentylenetetrazol (PTZ) solution

-

Test compound (e.g., platyphylline)

-

Vehicle control

-

Positive control (e.g., phenytoin for MES, diazepam for PTZ)

Procedure (PTZ Model):

-

Animal Grouping: Divide animals into groups (vehicle control, positive control, and test compound at various doses).

-

Compound Administration: Administer the test compound or controls, typically via intraperitoneal (i.p.) injection.

-

Seizure Induction: After a predetermined absorption time (e.g., 30-60 minutes), administer a convulsant dose of PTZ subcutaneously.

-

Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset of seizures (e.g., generalized clonic seizures).

-

Data Collection: Record the latency to the first seizure and the percentage of animals in each group that are protected from seizures.

-

Data Analysis: Calculate the ED50 (median effective dose) of the test compound.

Signaling Pathways and Mechanisms of Action

Proposed Signaling Pathway for Platyphylline-Induced Smooth Muscle Relaxation

Platyphylline's primary mechanism for smooth muscle relaxation is its antagonism of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, platyphylline prevents acetylcholine (ACh) from initiating the intracellular signaling cascade that leads to smooth muscle contraction.

Caption: Proposed signaling pathway for platyphylline-induced smooth muscle relaxation.

Proposed Mechanism of Action for Platyphylline's Anticonvulsant Effect

The anticonvulsant effect of platyphylline is likely mediated through the enhancement of GABAergic neurotransmission, a common mechanism for antiepileptic drugs.[5] This could involve a direct or indirect positive modulation of GABA-A receptors, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.

Caption: Proposed mechanism of action for the anticonvulsant effect of platyphylline.

Experimental Workflow Diagrams

Workflow for Isolated Tissue Bath Experiment

Caption: Experimental workflow for an isolated tissue bath assay.

Workflow for In Vivo Anticonvulsant (PTZ) Assay

References

- 1. This compound Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Loline alkaloids: Currencies of mutualism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Short-term toxicity studies of loline alkaloids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 6. Current Knowledge and Perspectives of this compound Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reprocell.com [reprocell.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Metabolism and Toxicity of Pyrrolizidine Alkaloid N-oxides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrrolizidine alkaloid N-oxides (PANOs) are derivatives of hepatotoxic this compound alkaloids (PAs) found in numerous plant species worldwide. While often considered detoxification products, PANOs can be metabolized back to their parent PAs, posing a significant toxicological risk. This technical guide provides a comprehensive overview of the current understanding of PANO metabolism and toxicity, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and toxicology.

Metabolism of this compound Alkaloid N-oxides

The toxicity of PANOs is intrinsically linked to their metabolic conversion to the corresponding parent PAs. This bioactivation is a two-step process involving reduction of the N-oxide followed by oxidation of the resulting PA to a reactive pyrrolic ester.

In Vivo Reduction of PANOs to PAs

The primary route of PANO bioactivation is their reduction to the parent PAs within the body. This process is predominantly carried out by:

-

Intestinal Microbiota: Anaerobic bacteria in the gastrointestinal tract play a crucial role in the reduction of PANOs. Human fecal suspensions have been shown to effectively mediate the reduction of isoline N-oxide and monocrotaline N-oxide to their parent alkaloids.[1] This microbial metabolism significantly influences the oral bioavailability and subsequent toxicity of ingested PANOs.

-

Hepatic Enzymes: While the gut microbiota is the main site of reduction, hepatic enzymes, particularly cytochrome P450 (CYP) monooxygenases, also contribute to the biotransformation of PANOs to PAs.[2] Studies have identified CYP1A2 and CYP2D6 as being involved in this process.[2]

Metabolic Activation of Parent PAs

Once reduced to the parent PA, the molecule undergoes metabolic activation in the liver, primarily by CYP enzymes, to form highly reactive pyrrolic esters (dehydrothis compound alkaloids, DHPAs).[3] These electrophilic metabolites are responsible for the toxic effects of PAs. CYP3A4 is the primary enzyme involved in the metabolic activation of PAs in humans.[3]

The metabolic activation and detoxification pathways are summarized in the diagram below.

Quantitative Data on Metabolism and Toxicity

The following tables summarize key quantitative data related to the metabolism and toxicity of PANOs.

Table 1: In Vivo Toxicity of this compound Alkaloids and their N-oxides in Rodents

| Compound | Species | Route | Parameter | Value (mg/kg bw) | Reference |

| Lasiocarpine | Rat | Oral | NOAEL (28-day) | 0.6 | [4] |

| Lasiocarpine | Rat | Oral | LOAEL (acute) | 12 - 120 | [4] |

| Riddelliine N-oxide | Rat | Oral | REP vs. Riddelliine (DNA adducts) | 0.36 - 0.64 | [5] |

| Senecionine N-oxide | Rat | Oral | Cmax (20 mg/kg dose) | 0.5481 µg/mL | [4] |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; REP: Relative Potency.

Table 2: In Vitro Metabolic Parameters

| Compound | Enzyme System | Parameter | Value | Reference |

| Monocrotaline | Rat Liver Microsomes | Km (for N-oxide formation) | 566.9 µM | [6] |

| Monocrotaline | Rat Liver Microsomes | Vmax (for N-oxide formation) | 483.8 nmol/min/mg protein | [6] |

| Senecionine | Rat Liver S9 | in vitro kcat (for 7-GS-DHP formation) | 0.0023 mL/min/mg S9 | [7] |

| Senecionine | Rat Liver S9 | in vivo kcat (scaled) | 0.1677 L/h | [7] |

Km: Michaelis constant; Vmax: Maximum reaction velocity; kcat: Catalytic rate constant; 7-GS-DHP: 7-glutathionyl-dehydroretronecine.

Molecular Mechanisms of Toxicity

The reactive pyrrolic metabolites (DHPAs) generated from PAs are potent electrophiles that readily react with cellular nucleophiles, including DNA and proteins. This covalent binding disrupts cellular function and leads to toxicity, primarily in the liver.

DNA Adduct Formation and Genotoxicity

DHPAs can form adducts with DNA bases, leading to mutations, chromosomal damage, and the initiation of cancer. This genotoxic mechanism is considered a primary driver of the carcinogenicity of PAs.

Protein Adduct Formation and Cellular Dysfunction

The binding of DHPAs to cellular proteins can impair their function, leading to a cascade of detrimental effects, including:

-

Enzyme Inhibition: Disruption of critical enzyme activities.

-

Oxidative Stress: Depletion of cellular antioxidants like glutathione.

-

Mitochondrial Dysfunction: Impairment of cellular energy production.

Signaling Pathways in PA-Induced Cell Death

PA-induced hepatotoxicity involves the activation of specific signaling pathways that lead to apoptosis and cell cycle arrest.

-

p53-Mediated Apoptosis: DNA damage caused by PAs can activate the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, which in turn promote the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of apoptosis.[8][9][10][11]

-

Cell Cycle Arrest: PAs can induce cell cycle arrest, often at the G1 or G2/M phases, to allow for DNA repair.[12] This process is also often mediated by p53 and its downstream targets like p21.

The diagram below illustrates the key signaling events in PA-induced apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study PANO metabolism and toxicity.

In Vitro Metabolism of PANOs using Liver Microsomes

This assay is used to assess the hepatic metabolism of PANOs.

Methodology:

-

Preparation of Incubation Mixture:

-

Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Add liver microsomes (e.g., rat or human) to the buffer at a final protein concentration of 0.5 mg/mL.

-

Add the PANO test compound to the mixture at the desired concentration.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Processing and Analysis:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the parent PANO and its metabolites (the corresponding PA) using a validated analytical method such as LC-MS/MS.[13]

-

The workflow for this experiment is depicted below.

In Vivo Toxicity Study of PANOs in Rodents

This type of study is essential for determining the toxicological profile of PANOs in a whole-animal model.

Methodology:

-

Animal Model:

-

Select a suitable rodent species and strain (e.g., Sprague-Dawley rats).

-

Acclimate the animals to the housing conditions.

-

-

Dose Formulation and Administration:

-

Prepare the PANO formulation in a suitable vehicle (e.g., water, corn oil).

-

Administer the PANO to different groups of animals at various dose levels via the intended route of exposure (e.g., oral gavage). Include a control group receiving the vehicle only.

-

-

In-life Observations:

-

Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

-

-

Terminal Procedures:

-

At the end of the study period (e.g., 28 or 90 days), euthanize the animals.[14]

-

Collect blood for hematology and clinical chemistry analysis.

-

Perform a gross necropsy and collect organs for histopathological examination.

-

-

Data Analysis:

-

Analyze the collected data to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).[14]

-

Conclusion

The metabolism and toxicity of this compound alkaloid N-oxides are complex processes with significant implications for human and animal health. While often less toxic than their parent compounds, their in vivo reduction to toxic this compound alkaloids necessitates a thorough understanding of their metabolic fate and toxicological profile. This guide has provided a detailed overview of the key aspects of PANO metabolism and toxicity, including quantitative data, experimental methodologies, and the molecular signaling pathways involved. Continued research in this area is crucial for the accurate risk assessment of these compounds and for the development of strategies to mitigate their harmful effects.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Intestinal and hepatic biotransformation of this compound alkaloid N-oxides to toxic this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levels, Toxic Effects, and Risk Assessment of this compound Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Kinetics as Key Determinant in Toxicity of this compound Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of this compound alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Resveratrol- induced apoptosis is mediated by p53-dependent pathway in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxic Prediction of this compound Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. dovepress.com [dovepress.com]

An In-depth Technical Guide to Historical Cases of Pyrrolizidine Alkaloid Poisoning in Livestock

For Researchers, Scientists, and Drug Development Professionals

Introduction